tert-Butyl (10-hydroxydecyl)carbamate
Overview
Description
Tert-Butyl (10-hydroxydecyl)carbamate, also known as this compound, is a useful research compound. Its molecular formula is C15H31NO3 and its molecular weight is 273.41 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 10-(t-Boc-amino)-1-decanol, also known as tert-Butyl (10-hydroxydecyl)carbamate or Tert-butyl N-(10-hydroxydecyl)carbamate, are primary amines . Primary amines are unique because they can accommodate two such groups . This compound is used in the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .
Mode of Action
The compound interacts with its targets through a process known as Boc-protection . This process involves the conversion of an amino function to tert-butyl carbamate, which is generally the first option due to the attractive properties of the resulting so-called Boc-derivative . Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis .
Biochemical Pathways
The compound affects the biochemical pathways involved in peptide synthesis . It is used as the starting materials in dipeptide synthesis with commonly used coupling reagents . The proposed mechanism includes the following steps: attack of the 2-position of imidazolium ionic liquid 1 by CTPA to give phosphonium intermediate 3, formation of acyloxyphosphonium 4 from the protected amino acid anion of 1 and generation of hydrosulphide 5 .
Pharmacokinetics
It’s worth noting that the compound is used in the synthesis of a variety of functionally and structurally diverse amino ester molecules . These molecules are created by individually cross-coupling eight aryl halo esters and three different secondary amines .
Result of Action
The result of the compound’s action is the creation of a variety of functionally and structurally diverse amino ester molecules . These molecules are created by individually cross-coupling eight aryl halo esters and three different secondary amines .
Action Environment
The action of 10-(t-Boc-amino)-1-decanol can be influenced by environmental factors such as temperature . A method for high-temperature Boc deprotection of amino acid and peptides in a phosphonium ionic liquid has been described . The ionic liquid had low viscosity, high thermal stability, and demonstrated a catalytic effect . The study extended the possibility for extraction of water-soluble polar organic molecules using ionic liquids .
Biochemical Analysis
Biochemical Properties
10-(t-Boc-amino)-1-decanol plays a significant role in biochemical reactions. It is used as a starting material in dipeptide synthesis with commonly used coupling reagents The compound interacts with various enzymes and proteins during these reactions
Cellular Effects
It is known that the compound can influence cell function through its role in peptide synthesis
Molecular Mechanism
The molecular mechanism of action of 10-(t-Boc-amino)-1-decanol involves its role in peptide synthesis The compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 10-(t-Boc-amino)-1-decanol can change over time. The compound is used in peptide synthesis, and its effects can be observed through the resulting peptides . Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited.
Properties
IUPAC Name |
tert-butyl N-(10-hydroxydecyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31NO3/c1-15(2,3)19-14(18)16-12-10-8-6-4-5-7-9-11-13-17/h17H,4-13H2,1-3H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWLESIFIREKBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60402384 | |
Record name | 10-(t-Boc-amino)-1-decanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60402384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173606-54-7 | |
Record name | 1,1-Dimethylethyl N-(10-hydroxydecyl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=173606-54-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 10-(t-Boc-amino)-1-decanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60402384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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